5-chloroisoquinoline-4-carboxylic acid
Description
Significance of the Isoquinoline (B145761) Core in Chemical Research
The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.govnih.gov This is largely due to its prevalence in a wide array of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. sigmaaldrich.com The rigid, planar structure of the isoquinoline core provides a unique three-dimensional framework that can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This adaptability has made it an integral component in the design of therapeutic agents targeting a diverse range of diseases, including cancer, microbial infections, and neurological disorders. nih.govnih.gov The inherent aromaticity of the isoquinoline system also lends itself to applications in materials science, where its fluorescent properties are of interest. nih.gov
Overview of Research Focus on 5-Chloroisoquinoline-4-carboxylic Acid
A comprehensive survey of the scientific literature reveals a conspicuous absence of dedicated research on this compound. There are no readily available reports detailing its synthesis, characterization, or evaluation for any specific application. Its CAS (Chemical Abstracts Service) number is not prominently listed in major chemical databases, which is often an indicator of limited commercial availability and research interest to date. The research landscape is primarily populated by studies on its isomers and other related halogenated quinoline (B57606) and isoquinoline carboxylic acids.
Contextualizing this compound within the Broader Isoquinoline Derivative Class
While direct data is scarce, the potential scientific interest in this compound can be inferred from the extensive research conducted on analogous compounds. For instance, various isomers, such as 1-chloroisoquinoline-5-carboxylic acid, are commercially available, suggesting their use as intermediates in organic synthesis. The study of quinoline-4-carboxylic acids, a closely related scaffold, is well-established, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov
Given the lack of specific research, the properties and potential applications of this compound remain largely speculative. It stands as a molecular entity with a defined structure but an undefined role in the scientific narrative, representing an open area for future investigation.
Properties
CAS No. |
1368270-12-5 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Chloroisoquinoline 4 Carboxylic Acid and Its Analogues
Established Synthetic Pathways to the Isoquinoline-4-carboxylic Acid Scaffold
The construction of the isoquinoline-4-carboxylic acid framework is a cornerstone of synthetic organic chemistry, providing a versatile platform for the development of a wide array of chemical entities. The methodologies to achieve this can be broadly categorized into multi-step syntheses from acyclic precursors and various cyclization reactions that form the heterocyclic ring system.
Multi-Step Approaches from Precursors
Multi-step synthesis provides a robust and adaptable route to the isoquinoline-4-carboxylic acid scaffold. These approaches often begin with readily available starting materials that are sequentially elaborated to introduce the necessary functionalities for the final ring closure. A common strategy involves the use of substituted benzaldehydes or benzoic acids, which already contain the desired chloro-substituent at the eventual 5-position of the isoquinoline (B145761) ring.
One such pathway could commence with a 2-formyl-3-chlorobenzoic acid derivative. This precursor can undergo a condensation reaction with an amino acid derivative, such as glycine ethyl ester, to form a Schiff base. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or acid catalyst, followed by aromatization, would lead to the formation of the 5-chloroisoquinoline-4-carboxylic acid ester. The final step would then be the hydrolysis of the ester to the desired carboxylic acid.
Another multi-step approach could involve the use of a substituted o-toluidine derivative. N-acylation followed by oxidation of the methyl group to a carboxylic acid and subsequent cyclization can also yield the desired isoquinoline scaffold. The strategic introduction of the chlorine atom at an early stage on the benzene (B151609) ring of the precursor is crucial for the synthesis of the target molecule.
Cyclization Reactions for Isoquinoline Ring Formation
Several name reactions are pivotal in the synthesis of the isoquinoline core. These reactions offer different strategies for ring closure and can be adapted for the synthesis of substituted isoquinolines, including those with a chlorine atom at the 5-position and a carboxylic acid at the 4-position.
The Pomeranz–Fritsch reaction, and its subsequent modifications like the Bobbitt-modification, is a powerful method for the synthesis of isoquinolines. thermofisher.comwikipedia.orgorganicreactions.org This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, which is formed from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org For the synthesis of this compound, a 2-chlorobenzaldehyde derivative would be the logical starting material. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org
The Bobbitt modification involves the hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization, leading to a tetrahydroisoquinoline, which can then be aromatized. thermofisher.com This modification can be advantageous for certain substrates and can influence the final substitution pattern.
| Reaction | Starting Materials | Key Features |
| Pomeranz–Fritsch Reaction | Substituted benzaldehyde, 2,2-dialkoxyethylamine | Acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org |
| Bobbitt Modification | Substituted benzaldehyde, 2,2-dialkoxyethylamine | Involves hydrogenation of the intermediate Schiff base before cyclization. thermofisher.com |
The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comorganic-chemistry.org To apply this to the synthesis of this compound, one would start with a β-(2-chlorophenyl)ethylamine derivative. This would be acylated, and the resulting amide would then undergo cyclization. The presence of an electron-donating group on the aromatic ring can facilitate this reaction. nrochemistry.com
Following the cyclization to a 3,4-dihydroisoquinoline, an oxidation step is required to form the aromatic isoquinoline ring. wikipedia.org The introduction of the carboxylic acid at the 4-position would typically be achieved through a separate functional group manipulation step either before or after the cyclization.
The Pictet–Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. thermofisher.comname-reaction.comwikipedia.org While this reaction directly leads to a tetrahydroisoquinoline, subsequent oxidation can yield the fully aromatic isoquinoline. For the synthesis of a 5-chloro-substituted isoquinoline, a 2-chlorophenethylamine would be the required starting material. The reaction with an appropriate carbonyl compound would be followed by cyclization. The nature of the carbonyl compound can be chosen to introduce functionality that can be later converted to a carboxylic acid at the 4-position. The reaction is known to work well with nucleophilic aromatic rings like indoles and pyrroles, but can also be applied to less nucleophilic phenyl groups under harsher conditions. wikipedia.org
| Cyclization Reaction | General Reactants | Product |
| Bischler–Napieralski | β-arylethylamide, Dehydrating agent | 3,4-Dihydroisoquinoline wikipedia.orgnrochemistry.com |
| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline thermofisher.comname-reaction.com |
The Castagnoli–Cushman reaction involves the reaction of an imine with a cyclic anhydride, such as homophthalic anhydride, to produce a lactam. mdpi.comacs.org This reaction has been utilized to create substituted tetrahydroisoquinolone carboxylic acids. nih.govmdpi.com A three-component variant of this reaction using homophthalic anhydride, an amine, and an aldehyde can lead to the formation of dihydroisoquinolones. acs.org By selecting a substituted homophthalic anhydride and an appropriate imine, it is possible to construct the isoquinoline scaffold with the desired substitution pattern. For instance, a chloro-substituted homophthalic anhydride could be a key precursor. The resulting lactam can then be further manipulated to introduce the double bond and form the aromatic isoquinoline ring.
Targeted Synthesis of this compound
The construction of the this compound scaffold necessitates precise control over the regioselectivity of halogenation and carboxylation reactions on the isoquinoline framework.
Introduction of Halogen Substituents at the C-5 Position
The introduction of a chlorine atom at the C-5 position of the isoquinoline ring is a critical step in the synthesis of the target molecule. While direct chlorination of isoquinoline often leads to a mixture of products, specific strategies can be employed to achieve the desired regioselectivity. Electrophilic halogenation of isoquinolines typically occurs at the C-5 and C-8 positions due to the electronic properties of the heterocyclic ring system. The presence of activating or directing groups can further influence the position of halogenation. For instance, the "swamping catalyst" effect, utilizing a Lewis acid like aluminum chloride, can be employed to direct halogenation to the 5- and 8-positions by forming a complex with the isoquinoline nitrogen.
Another approach involves the use of N-oxides. Isoquinoline N-oxide can be halogenated, and subsequent reduction of the N-oxide can yield the 5-halo-substituted isoquinoline. Additionally, Sandmeyer-type reactions on 5-aminoisoquinoline provide a reliable method for the introduction of a chlorine atom at the desired position.
Carboxylation Strategies at the C-4 Position
Once the C-5 position is chlorinated, the subsequent introduction of a carboxylic acid group at the C-4 position is required. Direct carboxylation of the C-4 position of an isoquinoline ring can be challenging. One viable strategy involves the use of organometallic intermediates. For example, a 5-chloroisoquinoline can be subjected to metal-halogen exchange or directed ortho-metalation (DoM) if a suitable directing group is present, to generate a nucleophilic species at the C-4 position, which can then be quenched with carbon dioxide to afford the carboxylic acid.
Alternatively, a precursor already containing a handle at the C-4 position can be utilized. For instance, a 4-bromo-5-chloroisoquinoline could be converted to the corresponding carboxylic acid via a metal-catalyzed carbonylation reaction or through the formation of a Grignard or lithiated species followed by reaction with carbon dioxide.
Derivatization Strategies for this compound
The carboxylic acid functionality of this compound serves as a versatile handle for further molecular elaboration through a variety of derivatization reactions.
Esterification Reactions of the Carboxylic Acid Group
The conversion of the carboxylic acid group to an ester is a common derivatization strategy. The Fischer-Speier esterification is a widely used method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comgoogle.comyoutube.commasterorganicchemistry.comchemguide.co.uk The reaction is typically carried out under reflux conditions, and the use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
| Reactants | Catalyst | Conditions | Product |
| This compound, Methanol | Sulfuric Acid | Reflux | Methyl 5-chloroisoquinoline-4-carboxylate |
| This compound, Ethanol | Hydrochloric Acid | Reflux | Ethyl 5-chloroisoquinoline-4-carboxylate |
Table 1: Examples of Fischer-Speier Esterification
Other esterification methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation and Peptide Coupling Reactions
The carboxylic acid can be readily converted to a wide range of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods involve the use of coupling reagents to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine.
A variety of peptide coupling reagents can be employed for this purpose, including benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). koreascience.or.kr These reactions are typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). koreascience.or.kr
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |
| This compound | Aniline | BOP | TEA | DMF | N-phenyl-5-chloroisoquinoline-4-carboxamide |
| This compound | Benzylamine | HATU | DIPEA | DCM | N-benzyl-5-chloroisoquinoline-4-carboxamide |
| This compound | Morpholine | PyBOP | TEA | DMF | (5-Chloroisoquinolin-4-yl)(morpholino)methanone |
Table 2: Examples of Amidation and Peptide Coupling Reactions
Nucleophilic Substitution Reactions
The chlorine atom at the C-5 position of the isoquinoline ring is susceptible to nucleophilic substitution, although it is generally less reactive than halogens at the C-1 or C-3 positions. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. Nucleophilic aromatic substitution (SNAr) reactions can be performed with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the C-5 position. mdpi.comresearchgate.netresearchgate.netnih.gov
These reactions are often carried out at elevated temperatures and may require the use of a catalyst, such as a copper or palladium complex, to facilitate the substitution. The choice of solvent and base is also crucial for the success of these reactions.
| Substrate | Nucleophile | Conditions | Product |
| This compound | Sodium methoxide | Methanol, heat | 5-Methoxyisoquinoline-4-carboxylic acid |
| This compound | Ammonia | High pressure, heat | 5-Aminoisoquinoline-4-carboxylic acid |
| This compound | Sodium thiophenoxide | DMF, heat | 5-(Phenylthio)isoquinoline-4-carboxylic acid |
Table 3: Examples of Nucleophilic Substitution Reactions
Functional Group Interconversions on the Isoquinoline Ring System
The synthesis of this compound can be effectively achieved by performing functional group interconversions (FGIs) on a pre-existing isoquinoline scaffold. This strategy allows for the late-stage introduction of the desired chloro and carboxylic acid moieties, providing flexibility in synthetic design. Key transformations include the conversion of various substituents at the C5 position to a chloro group and the manipulation of a functional group at the C4 position to yield a carboxylic acid.
Common precursors for the C5-chloro group include amino, nitro, or hydroxyl groups. For instance, a 5-aminoisoquinoline derivative can be converted to the 5-chloro analogue via the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) chloride solution. Similarly, a 5-nitroisoquinoline can be reduced to the corresponding amine and then subjected to the same Sandmeyer sequence.
The introduction of the 4-carboxylic acid group often starts from a precursor like a methyl, formyl, or cyano group.
Oxidation: A 4-methylisoquinoline can be oxidized to the carboxylic acid using strong oxidizing agents. Likewise, a 4-formylisoquinoline (isoquinoline-4-carbaldehyde) can be readily oxidized to the desired carboxylic acid. fiveable.me
Hydrolysis: A 4-cyanoisoquinoline serves as an excellent precursor, as the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Halogen-Metal Exchange: Starting from a 4-bromoisoquinoline, a halogen-metal exchange followed by carboxylation with carbon dioxide is another viable route.
These interconversions are fundamental in organic synthesis, allowing for the strategic construction of complex molecules from simpler, more accessible starting materials. fiveable.me
Below is a table summarizing potential functional group interconversions on the isoquinoline ring to yield the target compound or its immediate precursors.
| Starting Functional Group (Position) | Target Functional Group (Position) | Reagents/Reaction Type |
| 5-Amino (-NH₂) | 5-Chloro (-Cl) | 1. NaNO₂, HCl (diazotization) 2. CuCl (Sandmeyer reaction) |
| 5-Nitro (-NO₂) | 5-Chloro (-Cl) | 1. Reduction (e.g., Fe/HCl) to -NH₂ 2. Sandmeyer reaction |
| 4-Methyl (-CH₃) | 4-Carboxylic Acid (-COOH) | Strong oxidation (e.g., KMnO₄, K₂Cr₂O₇) |
| 4-Formyl (-CHO) | 4-Carboxylic Acid (-COOH) | Mild oxidation (e.g., Ag₂O, Tollens' reagent) fiveable.me |
| 4-Cyano (-CN) | 4-Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis |
| 4-Bromo (-Br) | 4-Carboxylic Acid (-COOH) | 1. n-BuLi (Lithium-halogen exchange) 2. CO₂ |
Advances in Green Chemistry Approaches for Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoquinolines and their analogues, to minimize environmental impact. nih.govwjpmr.com These approaches focus on using less hazardous solvents, improving energy efficiency, and employing recyclable catalysts.
For the synthesis of quinoline-4-carboxylic acids, which are structurally related to the target compound, significant strides have been made using green methodologies. One notable example is the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, which has been adapted to run in water, an environmentally benign solvent. researchgate.netresearchgate.net This eliminates the need for volatile and often toxic organic solvents. researchgate.net The use of a dual green solvent system of water and ethylene glycol has also been reported to improve yields and reaction conditions. researchgate.net
Microwave-assisted synthesis represents another key green chemistry advancement. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings and potentially higher yields. For example, a microwave-assisted method for synthesizing multi-substituted isoquinolines has been developed using an environmentally benign iron catalyst and tertiary-butyl hydroperoxide (TBHP) as the oxidant. nih.gov
Furthermore, the development of solid acid catalysts and green oxidants contributes to more sustainable synthetic routes. The oxidation of aldehydes to carboxylic acids, a key functional group interconversion, can be achieved using hydrogen peroxide (H₂O₂) as a green oxidant in the presence of a reusable graphene oxide-based solid acid catalyst. nih.gov This method avoids the use of stoichiometric amounts of hazardous heavy-metal oxidants. nih.gov
Catalytic Methods in Isoquinoline Carboxylic Acid Synthesis
Catalysis is central to the modern synthesis of isoquinoline and quinoline (B57606) carboxylic acids, offering pathways with high efficiency, selectivity, and functional group tolerance. Both transition-metal and acid catalysis have been extensively explored.
Transition-Metal Catalysis: Copper catalysts have proven effective in the synthesis of isoquinolone-4-carboxylic acids, which are analogues of the target molecule. A copper-catalyzed cascade reaction involving an Ugi post-cyclization strategy has been designed to construct polysubstituted isoquinolin-1(2H)-ones. acs.orgnih.gov This method utilizes a ligand-free catalytic system, which simplifies the reaction setup and purification, and demonstrates broad substrate scope and good functional group tolerance. acs.orgnih.gov
Acid Catalysis: Lewis and Brønsted acids are widely used to catalyze the synthesis of the related quinoline-4-carboxylic acid derivatives via the Doebner reaction. nih.gov
Lewis Acid Catalysts: Ytterbium perfluorooctanoate [Yb(PFO)₃] has been shown to be an efficient catalyst for the one-pot, three-component Doebner reaction in water. researchgate.netresearchgate.net This catalytic system offers good yields and the advantage of being recyclable. researchgate.net Other Lewis acids like BF₃·THF have also been optimized for this transformation. nih.gov
Solid Acid Catalysts: To simplify catalyst recovery and reuse, solid acid catalysts have been employed. Sulfamic acid, for instance, is an efficient and recyclable solid acid catalyst for the Doebner reaction, facilitating the synthesis of quinoline-4-carboxylic acid derivatives and covalent organic frameworks (COFs) linked by them. mdpi.com
The table below summarizes various catalytic methods used in the synthesis of isoquinoline and quinoline carboxylic acid derivatives.
| Catalyst | Reaction Type | Substrates | Product Type |
| Copper(I) Iodide (CuI) | Domino Reaction / Cascade Cyclization | 2-Halobenzoic acids, aldehydes, isocyanides, ammonia | Substituted Isoquinolone-4-carboxylic acids acs.orgnih.gov |
| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Doebner Reaction | Pyruvic acid, aldehydes, anilines | Quinoline-4-carboxylic acids researchgate.netresearchgate.net |
| Boron Trifluoride Etherate (BF₃·Et₂O) | Doebner Hydrogen-Transfer Reaction | Pyruvic acid, benzaldehyde, anilines | Quinoline-4-carboxylic acids nih.gov |
| Sulfamic Acid | Doebner Reaction | Pyruvic acid, p-phthalaldehyde, 1,3,5-tris(4-aminophenyl)benzene | Quinolinecarboxylic acid-linked Covalent Organic Framework (QCA-COF) mdpi.com |
| Iron Catalyst | Oxidative Cascade Reaction / Radical Cyclization | Vinyl isocyanides | Multi-substituted Isoquinolines nih.gov |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-chloroisoquinoline-4-carboxylic acid, the spectrum would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system and a characteristic signal for the carboxylic acid proton.
Aromatic Protons: The protons on the heterocyclic and benzene (B151609) rings would typically appear in the downfield region of the spectrum (approximately 7.0-9.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group. The coupling patterns (splitting of signals) between adjacent protons would be crucial for assigning each signal to its specific position on the ring.
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm libretexts.org. Its exact position can be sensitive to factors like solvent and concentration.
Without experimental data, a precise data table cannot be generated.
¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of non-equivalent carbons and their chemical environment. For this compound, ten distinct signals would be expected, one for each carbon atom in the C₁₀H₆ClNO₂ structure.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and characteristically appears far downfield, typically in the 160-185 ppm range libretexts.orgthieme-connect.delibretexts.orgoregonstate.edulibretexts.org.
Aromatic and Heterocyclic Carbons: The nine carbons of the isoquinoline ring system would produce signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine (C-Cl) would be influenced by the halogen's electronegativity, and its chemical shift would help confirm the chlorine's position. The carbons adjacent to the nitrogen atom are also typically shifted downfield.
A data table of expected ¹³C NMR chemical shifts cannot be accurately compiled without published experimental spectra.
Applications of Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₆ClNO₂), HRMS would be used to confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Theoretical Exact Mass for this compound
| Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₆³⁵ClNO₂ | [M+H]⁺ | 208.0109 |
Note: This table is based on theoretical calculations, not experimental data.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities before detection by the mass spectrometer. For this compound, an LC-MS analysis would provide the retention time of the compound under specific chromatographic conditions and a mass spectrum to confirm its identity and molecular weight, thereby establishing its purity. Common fragmentation patterns for aromatic carboxylic acids include the loss of water (M-18), the hydroxyl group (M-17), and the entire carboxyl group (M-45) libretexts.orgchempap.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
O-H Stretch: A very broad absorption band is characteristic of the carboxylic acid O-H stretch, typically appearing in the range of 3300-2500 cm⁻¹, resulting from strong hydrogen bonding orgchemboulder.comechemi.comlibretexts.org.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected between 1760 and 1690 cm⁻¹ orgchemboulder.comlibretexts.org.
C-O Stretch and O-H Bend: Absorptions for the C-O stretch and O-H bend are also expected, typically in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively orgchemboulder.com.
Aromatic C=C and C-H Stretches: Bands corresponding to the C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching would be observed around 3100-3000 cm⁻¹ libretexts.org.
C-Cl Stretch: A C-Cl stretching absorption would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Carbonyl | C=O Stretch | 1760 - 1690 (Strong) |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 |
| Carboxylic Acid | O-H Bend | 1440 - 1395 |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 |
Note: This table represents typical ranges for these functional groups and is not based on experimentally measured data for the specific compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable tools for separating the target compound from impurities and for quantifying its purity. The choice of technique depends on the scale of the separation and the required resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of isoquinoline carboxylic acids. Due to the polar nature of the carboxylic acid group, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
For a compound like this compound, a typical HPLC method would involve a C18 column. The mobile phase would likely consist of an aqueous component, often with a buffer to control the ionization of the carboxylic acid and any basic nitrogen atoms, and an organic modifier such as acetonitrile or methanol. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid, thereby reducing peak tailing.
Detection is typically performed using a UV detector, as the isoquinoline ring system is strongly UV-active. The selection of the detection wavelength is optimized to achieve the highest sensitivity for the compound of interest.
Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Isoquinoline Carboxylic Acid
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The conditions for analyzing this compound by UPLC would be similar to those for HPLC, but with proportionally adjusted flow rates and gradient times to take advantage of the increased efficiency. The higher pressure tolerance of UPLC systems allows for the use of longer columns or higher flow rates to further enhance separation performance.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. For a polar compound such as this compound, a normal-phase TLC plate coated with silica gel is typically used.
The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly employed. The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.5. For acidic compounds that may streak on the silica plate, the addition of a small amount of acetic or formic acid to the eluent can improve the spot shape. Visualization of the spots is typically achieved under UV light, as the isoquinoline nucleus is UV-active.
Table 2: Representative TLC Solvent Systems for Aromatic Carboxylic Acids
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (1:1) | For moderately polar compounds |
| Dichloromethane:Methanol (9:1) | For more polar compounds |
| Ethyl Acetate:Acetic Acid (99:1) | To improve spot shape of acidic compounds |
For the purification of this compound on a preparative scale, flash chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the eluent through the column, significantly reducing the purification time.
The stationary phase is typically silica gel. The solvent system is selected based on prior TLC analysis to ensure good separation of the target compound from any impurities. A solvent system that provides an Rf of around 0.2 to 0.4 for the desired compound on TLC is often a good starting point for flash chromatography. The purification can be performed using either an isocratic elution (constant solvent composition) or a gradient elution (increasing polarity of the solvent mixture over time). Gradient elution is often preferred for complex mixtures as it can provide better separation and faster elution of strongly retained compounds. For acidic compounds, adding a small percentage of a volatile acid like formic or acetic acid to the eluent can improve the separation by minimizing tailing.
Thermal Analysis Methodologies for Compound Characterization
Thermal analysis techniques provide valuable information about the physical and chemical properties of a compound as a function of temperature.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of various thermal transitions, such as melting point, glass transitions, and decomposition temperatures.
For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The purity of the compound can also be estimated from the shape of the melting peak. Impurities typically broaden the melting range and lower the melting point.
Table 3: Hypothetical DSC Data for this compound
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Sample Pan | Aluminum, sealed |
| Melting Onset | 185 °C |
| Melting Peak | 190 °C |
| Enthalpy of Fusion (ΔHfus) | 150 J/g |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a compound and to study its decomposition pattern.
When this compound is heated in an inert atmosphere (e.g., nitrogen), the TGA thermogram would show a stable baseline until the onset of decomposition. At the decomposition temperature, a significant mass loss would be observed. The temperature at which this mass loss begins provides an indication of the compound's thermal stability. The decomposition may occur in one or multiple steps, and the TGA curve can provide insights into the decomposition mechanism. For a carboxylic acid, an initial mass loss corresponding to decarboxylation might be observed.
Table 4: Representative TGA Data for a Substituted Aromatic Carboxylic Acid
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Sample Pan | Platinum |
| Onset of Decomposition | 220 °C |
| Mass Loss at 300 °C | 25% (indicative of decarboxylation) |
| Residue at 600 °C | < 5% |
Computational and Molecular Modeling Studies of this compound
Following an extensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research articles or data sets that specifically detail the computational chemistry and molecular modeling studies for the compound This compound corresponding to the requested outline.
The required analyses, including:
Quantum Chemical Calculations and Electronic Structure Analysis
Conformational Analysis and Energy Landscapes
Molecular Docking Simulations to Biological Targets (including Ligand-Protein Interaction Profiling and Active Site Binding Mode Predictions)
Molecular Dynamics Simulations for Ligand-Target Stability
Pharmacophore Modeling and Virtual Screening
have not been published for this specific molecule. While computational studies have been conducted on analogous quinoline (B57606) and isoquinoline structures, the strict requirement to focus solely on this compound prevents the inclusion of this related data. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.
Computational Chemistry and Molecular Modeling Studies of 5 Chloroisoquinoline 4 Carboxylic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comrawdatalibrary.net These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs in drug discovery. rawdatalibrary.net A typical QSAR model is represented by the equation:
Activity = f (Physicochemical or Structural Properties) + error japsonline.com
The predictors in a QSAR model are molecular descriptors, which can be categorized into several types:
Electronic Descriptors: These pertain to the distribution of electrons in the molecule and include properties like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is Log P. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity (MR) and molecular weight. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.
A QSAR study on a series of 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque provides a relevant example. The study found that the biological activity (Minimum Inhibitory Concentration against Streptococcus mutans) could be correlated with molar refractivity (MR), log P, and an electronic parameter (beta). The resulting correlation indicated that smaller substituents at the 5-position generally led to higher activity. However, the negative steric effect of larger groups could be counteracted by positive contributions from lipophilic and electron-withdrawing groups. Notably, the 5-chloro derivative was found to be as active as the parent 8-hydroxyquinoline (B1678124), demonstrating the interplay of these factors. nih.gov
In another study on isoquinolone derivatives as JNK1 inhibitors, Holographic QSAR (HQSAR) and Topomer Comparative Molecular Field Analysis (Topomer CoMFA) were employed. rawdatalibrary.net These 3D-QSAR methods provide insights into the spatial arrangement of chemical features that are favorable or unfavorable for biological activity. The high correlation coefficients (q² up to 0.826 and r² up to 0.987) indicated robust and predictive models. rawdatalibrary.net
For a hypothetical QSAR study of 5-chloroisoquinoline-4-carboxylic acid analogues, a dataset of compounds with varying substituents would be required, along with their experimentally determined biological activities. The following table illustrates a potential dataset structure:
| Compound ID | R1-substituent | R2-substituent | Log(1/IC50) |
| 1 | H | H | 5.2 |
| 2 | OCH3 | H | 5.5 |
| 3 | H | NO2 | 4.8 |
| 4 | F | H | 5.4 |
| 5 | H | NH2 | 5.1 |
| This table is a hypothetical representation for illustrative purposes. |
From such a dataset, a QSAR model could be generated to guide the synthesis of more potent derivatives of this compound.
In Silico Library Design and Optimization
In silico library design is a computational technique used to create a large, virtual collection of molecules that can be screened for potential biological activity against a specific target. This process is often guided by the structural information of the target protein or by the pharmacophore model derived from known active compounds.
The process typically involves:
Scaffold Selection: A core molecular structure, such as the this compound scaffold, is chosen as the starting point.
Virtual Reaction Enumeration: A set of virtual chemical reactions is applied to the scaffold, with a diverse range of reactants (building blocks) to generate a large library of derivatives.
Filtering and Prioritization: The virtual library is then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and docking scores against a biological target.
For instance, in the design of new isoquinolone inhibitors of JNK1, a Topomer search module was used to identify high-contribution fragments from the ZINC database, a large commercially available compound library. rawdatalibrary.net This led to the design of 20 new compounds with theoretically high inhibitory activity. rawdatalibrary.net
A study on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents employed an integrated in silico workflow that included inverse virtual screening to identify a putative target, followed by molecular docking and molecular dynamics simulations to study the binding interactions. nih.gov
The following table illustrates a small, hypothetical in silico library based on the this compound scaffold, with variations at the R1 and R2 positions. The properties listed are examples of what would be computationally predicted for each molecule.
| Compound ID | R1-substituent | R2-substituent | Predicted LogP | Predicted Docking Score (kcal/mol) |
| Cpd-A | -CH3 | -NH2 | 2.1 | -8.5 |
| Cpd-B | -OH | -SO2NH2 | 1.5 | -9.2 |
| Cpd-C | -CF3 | -CN | 3.5 | -7.8 |
| Cpd-D | -OCH3 | -CONH2 | 1.8 | -9.0 |
| Cpd-E | -Cl | -COOH | 2.8 | -8.1 |
| This table is a hypothetical representation for illustrative purposes. |
Through such in silico screening, promising candidates can be identified for synthesis and biological testing, significantly accelerating the drug discovery process.
Biological Activities and Mechanistic Investigations of 5 Chloroisoquinoline 4 Carboxylic Acid and Its Analogues Preclinical and in Vitro Focus
Anti-infective Research Potential (e.g., Antimicrobial, Antifungal, Antimalarial)
The isoquinoline (B145761) and quinoline (B57606) scaffolds are fundamental components in a variety of compounds that have been investigated for their potential to combat infectious diseases. The introduction of a chlorine atom and a carboxylic acid group, as seen in 5-chloroisoquinoline-4-carboxylic acid and its analogues, can significantly modulate their biological activity.
In Vitro Studies on Bacterial Strains
The antibacterial potential of quinoline and isoquinoline derivatives has been a subject of considerable research. mdpi.com A new class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a wide range of Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com For instance, certain alkynyl isoquinolines exhibited potent activity with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL or 8 µg/mL against fluoroquinolone-resistant S. aureus strains. mdpi.com
While direct studies on this compound are limited in the provided results, research on related structures provides valuable insights. For example, derivatives of quinoline-4-carboxylic acid have been shown to possess potent antibacterial activity against enteric gram-negative bacteria, Pseudomonas aeruginosa, and gram-positive bacteria. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to inhibit bacterial DNA gyrase. nih.gov Furthermore, certain isoquinoline-3-carboxylic acid derivatives have shown significant antibacterial activity against various plant pathogenic bacteria. bohrium.com Cloxyquin (5-chloroquinolin-8-ol), a related halogenated quinoline, has demonstrated excellent in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov
| Compound Class/Derivative | Bacterial Strain(s) | Key In Vitro Findings | Citation |
|---|---|---|---|
| Alkynyl isoquinolines | Fluoroquinolone-resistant Staphylococcus aureus | MICs of 4 µg/mL or 8 µg/mL | mdpi.com |
| New quinolone-carboxylic acid derivatives | Enteric gram-negative bacteria, Pseudomonas aeruginosa, Gram-positive bacteria | Potent antibacterial activity | nih.gov |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC range: 0.062 - 0.25 µg/ml; MIC50: 0.125 µg/ml; MIC90: 0.25 µg/ml | nih.gov |
| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum, Acidovorax citrulli, and others | EC50 values ranging from 8.38 to 17.35 μg/mL | bohrium.com |
In Vitro Studies on Fungal Strains
The antifungal properties of isoquinoline and quinoline derivatives have also been explored. Synthesized 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates were tested in vitro against two pathogenic fungal strains, with most of the compounds showing good antifungal activity. researchgate.net This suggests that the isoquinoline-4-carboxylate scaffold is a promising starting point for the development of new antifungal agents. researchgate.net
Derivatives of 8-hydroxyquinoline (B1678124) have been a particular focus of antifungal research. For example, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited broad-spectrum antifungal activity with MICs ranging from 4 to ≤0.0313 μg/mL against clinically relevant fungal pathogens. mdpi.com These compounds were found to be more potent than fluconazole (B54011) against several resistant strains. mdpi.com While not containing a carboxylic acid, the halogenated quinoline, cloxyquin, has also been noted for its antifungal activities. nih.gov
| Compound Class/Derivative | Fungal Strain(s) | Key In Vitro Findings | Citation |
|---|---|---|---|
| 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Two pathogenic fungal strains | Most tested compounds showed good antifungal activity. | researchgate.net |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives | Clinically relevant fungal pathogens (e.g., Cryptococcus gattii, C. neoformans, C. glabrata, and C. auris) | MICs ranging from 4 to ≤0.0313 μg/mL. Compound A14 showed MICs from ≤0.0313 to 2 μg/mL. | mdpi.com |
Investigations against Parasitic Pathogens (e.g., Plasmodium falciparum)
The quinoline core is famously a cornerstone of antimalarial drugs, and research into new derivatives continues to be a priority. Various quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antiplasmodial activity. Some of these compounds have shown promising activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov The 4-aminoquinoline (B48711) pharmacophore, in particular, is crucial for antimalarial activity, with the 7-chloro substituent being a key feature for efficacy. drugbank.com
While direct data on this compound is not available in the provided search results, the general importance of the chloro- and carboxylic acid-substituted quinoline scaffold in antiplasmodial research is well-established. For example, some quinoline-sulfonamide hybrids with a 7-chloroquinoline (B30040) moiety displayed high schizonticidal activity in vitro, with IC50 values ranging from 0.05 to 1.63μM against a chloroquine-resistant W2 clone of P. falciparum. researchgate.net However, it is noteworthy that the 4-carboxylic acid derivative of the antimalarial drug mefloquine (B1676156) is considered to be practically devoid of antimalarial activity. ird.fr
| Compound Class/Derivative | Parasitic Pathogen | Key In Vitro Findings | Citation |
|---|---|---|---|
| Quinoline-4-carboxamides | Plasmodium falciparum (3D7) | Lead molecules with low nanomolar in vitro potency (EC50 = 120 nM for the initial hit). | nih.gov |
| Quinoline-sulfonamide hybrids (with 7-chloroquinoline) | Plasmodium falciparum (W2 clone, chloroquine-resistant) | IC50 values ranging from 0.05 to 1.63µM. | researchgate.net |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum (K1 and 3D7 strains) | Compound 4b showed nanomolar potency against both sensitive and resistant strains. | drugbank.com |
Anticancer Research Potential
The anticancer properties of isoquinoline and quinoline derivatives have been extensively investigated, with a focus on their cytotoxic effects and their ability to inhibit key enzymes involved in cancer cell proliferation.
In Vitro Cell Line Proliferation and Cytotoxicity Assays
Numerous studies have demonstrated the cytotoxic effects of isoquinoline and quinoline alkaloids against a variety of human cancer cell lines. nih.govnih.gov For instance, certain isoquinoline alkaloids have shown greater cytotoxicity against skin cancer cell lines than the standard therapeutic 5-fluorouracil. nih.gov
Derivatives of quinoline-4-carboxylic acid have been a particular area of interest. In one study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities, with the most promising compound also showing low cytotoxicity in an MTT assay. mdpi.com Another study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor, molecule P6, which showed significant inhibitory activity against a group of MLLr leukemic cell lines. nih.govnih.gov Furthermore, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related heterocyclic carboxylic acid, identified it as a potent cytotoxic agent against various cancer cell lines, with an IC50 of 168.78 µM against the MCF-7 breast cancer cell line. nih.govnih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Key In Vitro Findings (e.g., IC50) | Citation |
|---|---|---|---|
| Sanguinarine (an isoquinoline alkaloid) | A375 Melanoma, A431 SCC | 24-h IC50 of 2.1 µM (A375) and 3.14 µM (A431) | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines (e.g., THP-1, MOLM) | Potent inhibitory activity in antiproliferative and colony forming assays. | nih.govnih.gov |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (human breast cancer) | IC50 of 168.78 µM | nih.govnih.gov |
Enzyme Inhibition Studies (e.g., DHODH, Kinases)
A key mechanism through which quinoline-based compounds exert their anticancer effects is through the inhibition of critical enzymes. Dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine (B1678525) biosynthesis, has been a major target. Inhibition of DHODH leads to pyrimidine depletion and halts the cell cycle in the S-phase. researchgate.net A structure-guided approach to develop improved DHODH inhibitors based on the brequinar (B1684385) class led to the discovery of potent quinoline-based analogues, with some compounds exhibiting DHODH IC50 values in the low nanomolar range (e.g., 9.71 ± 1.4 nM). nih.gov
In addition to DHODH, various kinases are also targeted by quinoline and isoquinoline derivatives. For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors, with one compound showing an IC50 of 7.2 µM for SIRT3. nih.gov Another study focused on quinazoline-4-carboxylic acid derivatives as selective Aurora A kinase inhibitors, with the most potent compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, showing promise. nih.govnih.gov Furthermore, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a compound with a chloro-substituted ring system, was identified as a potent, dual-specific c-Src/Abl kinase inhibitor with low nanomolar activity.
| Compound Class/Derivative | Enzyme Target | Key In Vitro Findings (e.g., IC50) | Citation |
|---|---|---|---|
| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | IC50 = 9.71 ± 1.4 nM | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | IC50 = 7.2 µM | nih.gov |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | Aurora A Kinase | Inhibition of kinase activity (Activity% = 48.22% at 10 µM) | |
| N-(5-chloro-1,3-benzodioxol-4-yl)-...-quinazolin-4-amine (AZD0530) | c-Src and Abl kinases | Inhibition at low nanomolar concentrations. |
Investigations of Molecular Mechanisms of Action (e.g., DNA Intercalation, Tubulin Polymerization Inhibition)
The precise molecular mechanisms of action for this compound have not been extensively detailed in publicly available research. However, the broader class of quinoline and isoquinoline derivatives has been investigated for various cytotoxic mechanisms, including interference with fundamental cellular processes such as DNA replication and cytoskeletal dynamics.
DNA Intercalation: DNA intercalating agents are typically planar aromatic molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA structure and function, leading to the inhibition of replication and transcription, and ultimately, to cell cycle arrest and apoptosis. nih.gov While direct evidence for this compound acting as a DNA intercalator is not available, some quinoline-3-carboxylic acid derivatives have been studied as DNA minor groove-binding agents. nih.gov In-silico studies of these compounds have shown interactions with the A/T minor groove region of a B-DNA duplex, suggesting a potential mechanism of action related to DNA targeting. nih.gov The planar nature of the isoquinoline ring system in this compound could theoretically allow for such an interaction, but this remains to be experimentally verified.
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, making them a key target for anticancer drugs. nih.gov A number of compounds containing the quinoline scaffold have been identified as inhibitors of tubulin polymerization. For instance, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been shown to inhibit tubulin polymerization, with one of the most potent compounds exhibiting an IC50 of 6.74 μM. mdpi.com Similarly, 4- and 5-aroylindoles, which share structural similarities with isoquinoline derivatives, have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. nih.gov These findings suggest that the isoquinoline scaffold could potentially serve as a basis for the development of tubulin polymerization inhibitors. However, specific studies on the effect of this compound on tubulin polymerization are currently lacking.
Anti-inflammatory Research Potential
The anti-inflammatory potential of quinoline and isoquinoline derivatives has been a subject of significant research interest. Carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their antipyretic, analgesic, and anti-inflammatory effects. nih.gov
Modulation of Inflammatory Pathways in Cellular Models
Studies on quinoline-related carboxylic acid derivatives have demonstrated their potential to modulate inflammatory pathways. In one study, selected quinoline-4-carboxylic acids exhibited significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov These compounds showed appreciable anti-inflammatory affinities when compared to the classical NSAID indomethacin, without exhibiting significant cytotoxicity in the inflamed macrophages. nih.gov The anti-inflammatory effects of isoquinoline alkaloids have also been linked to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α. nih.gov
Enzyme Modulation and Inhibition Studies
The quinoline and isoquinoline scaffolds are present in numerous compounds that have been shown to modulate the activity of various enzymes, making them attractive structures in medicinal chemistry for the development of enzyme inhibitors. nih.govnih.gov
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of several enzymes. For instance, a number of these compounds have been identified as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine biosynthesis and a target for anticancer and antiviral therapies. nih.govnih.govnih.govnih.gov Some of these analogues exhibit IC50 values in the nanomolar range. nih.govnih.govnih.gov
Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been discovered as selective inhibitors of histone deacetylase 3 (HDAC3), with one compound showing an IC50 value of 24.45 µM for HDAC3 and no significant inhibition of other HDAC isoforms. nih.gov Quaternary isoquinoline alkaloids have also been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids, with IC50 values in the micromolar range. nih.gov Additionally, certain quinoline-based carboxylic acids have been explored as inhibitors of carbonic anhydrases. nih.gov
While these studies highlight the potential of the quinoline/isoquinoline-4-carboxylic acid scaffold to inhibit a range of enzymes, direct experimental data on the enzyme modulation profile of this compound is not currently available.
Investigation of Selective Biological Activity Profiles
The development of therapeutic agents with high selectivity for their intended biological target is a crucial aspect of drug discovery, as it can lead to improved efficacy and reduced side effects. The quinoline and isoquinoline-4-carboxylic acid frameworks have been shown to be amenable to structural modifications that can confer target selectivity.
An example of this is the development of 2-phenylquinoline-4-carboxylic acid derivatives as selective HDAC3 inhibitors. nih.gov One compound from this series demonstrated significant selectivity for HDAC3 over other class I and II HDACs. nih.gov This selectivity is a key finding, as isoform-selective HDAC inhibitors are sought after for their potential to offer more targeted therapeutic effects with fewer off-target toxicities.
Similarly, studies on quinoline-4-carboxylic acids as hDHODH inhibitors have shown that modifications to the scaffold can lead to highly potent and potentially selective compounds. nih.gov The ability to achieve low cytotoxicity against healthy cell lines while maintaining potent enzyme inhibition is another aspect of a favorable selective biological activity profile. nih.gov
Although a specific selective biological activity profile for this compound has not been reported, the existing research on its analogues suggests that this class of compounds has the potential for the development of selective agents targeting various biological pathways. Further studies are needed to elucidate the specific selectivity profile of this compound and its derivatives.
Structure Activity Relationship Sar Studies of 5 Chloroisoquinoline 4 Carboxylic Acid Analogues
Impact of Substitutions on the Isoquinoline (B145761) Core
The isoquinoline core serves as the foundational scaffold, and its substitution pattern is a key determinant of biological activity. Modifications to this heterocyclic system can influence the molecule's affinity for its target, as well as its physicochemical properties like lipophilicity and metabolic stability.
The presence of a halogen, such as the chlorine atom at the C-5 position, is often a critical feature for potent biological activity. Studies on analogous quinoline-4-carboxamides developed as antimalarial agents have demonstrated the importance of halogenation on the benzo-ring portion of the scaffold. In one such study, the replacement of a bromine atom with either chlorine or fluorine was well-tolerated, maintaining significant activity. acs.org However, the complete removal of the halogen substituent resulted in an eight-fold decrease in potency, underscoring the positive contribution of the halogen to the compound's efficacy. acs.org
This trend suggests that the halogen atom at positions analogous to C-5 in the isoquinoline core likely engages in favorable interactions, such as halogen bonding or hydrophobic interactions, within the target's binding pocket. Further evidence from antiviral research identified a 6-fluoro-quinoline-4-carboxylic acid derivative as a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), reinforcing the role of halogenation in enhancing potency. nih.govelsevierpure.com
Table 1: Effect of Halogenation on Antimalarial Activity of Quinoline-4-carboxamide Analogues Data sourced from studies on quinoline-4-carboxamides, analogous to the isoquinoline core.
| Compound ID | R¹ Substituent | Activity (EC₅₀) |
| 1 | Bromine | Potent |
| 10 | Chlorine | Potent |
| 11 | Fluorine | Potent |
| 12 | Hydrogen | Reduced Potency (8-fold drop) |
This table is generated based on descriptive findings in the cited literature. acs.org
The introduction of methyl and other small alkyl groups onto the heterocyclic core can modulate activity through steric and electronic effects. In studies of quinoline-4-carboxylic acid derivatives, the addition of a methyl group at various positions has been explored. For instance, 2-methylquinoline-4-carboxylic acid was found to possess antioxidant activity. ui.ac.id The activity was further enhanced in a 2-(4-methylphenyl)quinoline-4-carboxylic acid analogue, suggesting that the methyl group contributes positively to the observed effect. ui.ac.id
Similarly, the synthesis of analogues with a methyl group at the C-3 position has been pursued for the development of DHODH inhibitors. nih.gov However, the effect of alkyl groups can be highly position-dependent and sensitive to steric bulk. In a series of quinoline-based endothelin-A antagonists, SAR analysis revealed that straight-chain alkoxy substituents at the C-6 position were required for potent activity, whereas branched or unsaturated alkyl groups led to a decrease in efficacy. researchgate.net This indicates that while small alkyl groups can be beneficial, larger or conformationally constrained groups may introduce steric hindrance that disrupts optimal binding to the target.
Role of the Carboxylic Acid Moiety in Biological Interaction
The carboxylic acid group at the C-4 position is a defining feature of this compound class and is frequently indispensable for biological activity due to its ability to form key electrostatic and hydrogen-bonding interactions.
The acidic nature of the carboxylic acid group allows it to exist as a carboxylate anion at physiological pH. This anionic center is often crucial for anchoring the molecule within the active site of a target enzyme or receptor. A prominent example is seen in quinoline-based DHODH inhibitors, which serve as excellent models for isoquinoline-4-carboxylic acids. High-resolution co-crystal structures reveal that the carboxylate group forms a salt bridge with a positively charged arginine residue (Arg136) and participates in a hydrogen bond interaction with a glutamine residue (Gln47). nih.gov These specific, high-energy interactions exemplify the essential role of the carboxylic acid in molecular recognition and binding. The ability of the carboxylic acid to donate a hydrogen atom is also a key mechanism for the antioxidant activity observed in some quinoline (B57606) derivatives. ui.ac.id
Given the importance of the free carboxylic acid, its derivatization into esters or amides often has a profound impact on biological activity. In many cases, this modification leads to a significant or complete loss of potency.
For DHODH inhibitors, a notable decrease in potency was observed when the carboxylic acid was converted to its methyl ester form. nih.gov A similar and even more pronounced effect was documented in a study on the antimicrobial properties of quinoline-4-carboxylic acid derivatives. The study found that while the carboxylic acid compounds exhibited the highest antimicrobial effects, the corresponding quinoline-4-carboxamides were only weakly active against the tested microorganisms. researchgate.netnih.gov This loss of activity is attributed to the inability of the ester or amide to form the critical salt bridge and hydrogen bond interactions that the anionic carboxylate group can. nih.govnih.gov
Table 2: Comparison of Antimicrobial Activity between Quinoline-4-carboxylic Acids and Quinoline-4-carboxamides Data represents a general finding from the cited studies.
| Compound Type | General Antimicrobial Activity |
| Quinoline-4-carboxylic Acids | Highest Activity |
| Quinoline-4-carboxamides | Weak Activity |
This table is generated based on descriptive findings in the cited literature. researchgate.netnih.gov
Conversely, in certain therapeutic contexts, derivatization of the carboxylic acid is a deliberate strategy to alter the molecule's function or targeting. For instance, in the development of some histone deacetylase (HDAC) inhibitors, a 2-phenylquinoline-4-carboxylic acid scaffold was modified so that the carboxyl group was converted into a hydroxamic acid or hydrazide. nih.gov In this context, the derivative was no longer intended to act as an acidic anchor but as a zinc-binding group, a key feature of the HDAC inhibitor pharmacophore. nih.gov Similarly, potent antimalarial agents and SIRT3 inhibitors have been developed from quinoline-4-carboxamide scaffolds, where the amide linkage is a crucial part of the active pharmacophore. acs.orgfrontiersin.org This highlights that while the free acid is often essential, its derivatives can be tailored to engage different targets through distinct binding modes.
Pharmacophoric Features Essential for Activity
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For 5-chloroisoquinoline-4-carboxylic acid and its analogues, the key pharmacophoric features can be summarized as follows:
A Planar Heterocyclic Core: The isoquinoline ring system provides a rigid, aromatic scaffold that engages in hydrophobic and π-stacking interactions within the target binding site. The specific shape and electronics of this core are modulated by substituents. nih.gov
A Hydrogen Bond Acceptor/Anionic Group: The carboxylic acid at the C-4 position is a critical feature. It acts as a hydrogen bond acceptor and, in its ionized carboxylate form, provides a negative charge for forming crucial salt bridges with positively charged amino acid residues like arginine. nih.gov
Strategically Placed Substituents:
Halogen Atom: A halogen (like the chlorine at C-5) on the benzo-fused portion of the ring system is often necessary for high potency, likely contributing to binding through halogen bonds or hydrophobic interactions. acs.org
Hydroxyl Groups: In some contexts, such as for antioxidant activity, the presence of hydroxyl groups on the isoquinoline core (e.g., at the C-6 and C-7 positions) is a key pharmacophoric element for free-radical scavenging. nih.gov
Amide Linkage (in specific derivatives): In cases where the carboxylic acid is derivatized to an amide, the N-H of the amide can act as an essential hydrogen bond donor, as demonstrated in certain antimalarial quinoline-4-carboxamides where its methylation led to a drastic loss of activity. acs.org
These features collectively define the molecular blueprint for the biological activity of this class of compounds, guiding the rational design of new analogues with improved therapeutic properties.
Stereochemical Considerations in Activity
The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit markedly different pharmacological properties. This phenomenon arises because biological targets, such as enzymes and receptors, are inherently chiral and often display stereospecific recognition of their ligands.
The significance of stereochemistry in the activity of these analogues can be understood through several key principles:
Differential Binding Affinity: The three-dimensional structure of a binding site on a biological target is highly specific. One stereoisomer may possess the optimal spatial orientation to engage in crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—with the target, leading to a high binding affinity and potent biological response. In contrast, its mirror image (enantiomer) may not be able to establish these key interactions, resulting in significantly lower affinity and reduced or no activity.
Pharmacokinetic Profile: Stereochemistry can influence the absorption, distribution, metabolism, and excretion (ADME) of a drug. The enzymes responsible for metabolism are also chiral and can metabolize stereoisomers at different rates. This can lead to variations in the bioavailability and half-life of the isomers, ultimately affecting their therapeutic efficacy and duration of action.
Target Selectivity and Off-Target Effects: One isomer may exhibit high selectivity for the intended biological target, while the other may interact with different targets, potentially leading to unwanted side effects. The development of single-enantiomer drugs is a common strategy in modern drug discovery to enhance the therapeutic index and minimize adverse effects.
To illustrate the profound impact of stereochemistry, consider a hypothetical series of this compound analogues where a chiral center is introduced. The biological data for such a series would typically be presented as follows:
| Compound ID | Stereoisomer | Biological Activity (IC50, nM) |
|---|---|---|
| A-1 | Racemic Mixture | 85 |
| A-2 | (R)-enantiomer | 15 |
| A-3 | (S)-enantiomer | 1200 |
Note: The data in this table is illustrative to demonstrate the principle of stereochemical influence on activity.
In this illustrative example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, underscoring the importance of controlling stereochemistry during the design and synthesis of new analogues.
Development of SAR Models for Targeted Biological Effects
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in medicinal chemistry for elucidating the link between the chemical structure of a molecule and its biological activity. For the this compound scaffold, the development of SAR and QSAR models can rationalize experimental observations and guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
The development of a robust SAR or QSAR model involves several key stages:
Compilation of a Diverse Dataset: A collection of this compound analogues with a wide range of structural modifications and corresponding biological activity data is assembled. The quality and diversity of this dataset are paramount for the predictive power of the resulting model.
Calculation of Molecular Descriptors: A comprehensive set of molecular descriptors is calculated for each analogue in the dataset. These descriptors numerically represent various physicochemical and structural properties of the molecules, such as:
Electronic Properties: (e.g., Hammett constants, partial atomic charges)
Steric Properties: (e.g., molecular volume, surface area, specific steric parameters like Taft's Es)
Hydrophobicity: (e.g., partition coefficient, logP)
Topological Indices: (e.g., connectivity indices that describe molecular branching)
Model Generation and Validation: Statistical techniques are employed to establish a mathematical correlation between the calculated molecular descriptors and the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The generated model is then rigorously validated to assess its statistical significance and predictive ability.
A well-constructed SAR or QSAR model for this compound analogues can provide several benefits:
Identification of Key Structural Features: The model can highlight which substituents and physicochemical properties are crucial for enhancing or diminishing biological activity.
Prediction of Activity: The activity of novel, yet-to-be-synthesized analogues can be predicted, allowing for the prioritization of synthetic efforts on the most promising candidates.
Mechanistic Insights: The model can offer hypotheses about the binding mode of the compounds with their biological target.
An illustrative dataset for the development of a SAR model for this class of compounds might look as follows:
| Compound ID | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (pIC50) |
|---|---|---|---|---|---|
| B-1 | -H | 2.1 | 0.00 | 1.24 | 5.8 |
| B-2 | -F | 2.3 | 0.06 | 0.78 | 6.2 |
| B-3 | -CH3 | 2.6 | -0.17 | 0.00 | 6.5 |
| B-4 | -OCH3 | 2.0 | -0.27 | 0.69 | 6.1 |
| B-5 | -CF3 | 3.0 | 0.54 | -1.16 | 7.1 |
Note: The data in this table is illustrative to demonstrate the parameters used in SAR model development.
From such a dataset, a medicinal chemist could derive qualitative SAR insights (e.g., electron-withdrawing and sterically small substituents at a particular position enhance activity) and develop a quantitative model to further refine the design of new this compound analogues.
Applications of 5 Chloroisoquinoline 4 Carboxylic Acid As a Chemical Scaffold and Research Probe
Utilization as a Building Block in Complex Molecule Synthesis
5-Chloroisoquinoline-4-carboxylic acid is a versatile bifunctional building block, offering two distinct reactive sites for the construction of more complex molecules: the carboxylic acid group and the chloro-substituent.
The carboxylic acid moiety (-COOH) is readily converted into a variety of functional groups, most commonly amides. The direct coupling of the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry, used to assemble larger, more complex structures. hepatochem.com This transformation typically requires activating the carboxylic acid to make it more electrophilic. Common methods include conversion to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like HOBt and a base. fishersci.co.uknih.gov By reacting this compound with a diverse array of amines, chemists can generate extensive libraries of amide derivatives for biological screening. growingscience.comfrontiersin.org
The chlorine atom at the C-5 position represents a second reactive handle. Chloroquinolines and chloro-isoquinolines can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile. researchgate.net This allows for the introduction of various substituents, including amines, thiols, and alkoxides, further expanding the molecular diversity that can be generated from this starting scaffold. The combination of these two reactive sites makes this compound a valuable precursor for creating complex, multi-functionalized molecules for various research applications. nih.govnih.gov
Development of Chemical Probes for Biological Target Identification
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in biological systems. amerigoscientific.com While the quinoline (B57606) and isoquinoline (B145761) scaffolds are common in biologically active molecules, the specific use of this compound as a direct precursor for chemical probes is not extensively documented in the available literature.
However, related structures have been incorporated into highly selective probes. For instance, a complex molecule featuring a 5-chloro-quinoline moiety, specifically 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was developed as a potent and selective chemical probe to investigate the biology of the monocarboxylate transporter 4 (MCT4). researchgate.net This example highlights the utility of the chloro-quinoline fragment in designing tools for target identification and validation, suggesting that simpler building blocks like this compound could potentially serve as starting points for the synthesis of such sophisticated research tools.
Contribution to Lead Optimization in Drug Discovery Research
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with desired biological activity is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME). numberanalytics.comacs.org The quinoline-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous inhibitors targeting enzymes like dihydroorotate (B8406146) dehydrogenase (hDHODH), histone deacetylases (HDACs), and sirtuins (SIRT3). frontiersin.orgnih.govfrontiersin.org
The introduction of halogen atoms, such as chlorine, is a common and powerful strategy in lead optimization. nih.gov The 5-chloro substituent on the isoquinoline ring can significantly influence the compound's properties in several ways:
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the pKa of the molecule and influence key binding interactions with the target protein. nih.gov
Increased Lipophilicity: The chloro group increases the molecule's lipophilicity (hydrophobicity), which can enhance its ability to cross cell membranes and improve oral bioavailability. This can also affect how the molecule binds within hydrophobic pockets of a target enzyme. wikipedia.org
Blocking Metabolic Sites: A strategically placed chlorine atom can block sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body, thereby increasing the compound's half-life and duration of action.
In the development of inhibitors for various targets, including Bcr-Abl kinase, the addition of chloro or trifluoromethyl groups to a core scaffold has been shown to dramatically improve potency. wikipedia.org Therefore, this compound provides medicinal chemists with a pre-functionalized scaffold that incorporates this key halogen, serving as an advanced starting point for lead optimization campaigns aimed at developing new therapeutics. nih.govmdpi.com
Potential in Materials Science Research (if applicable, non-clinical)
Isoquinoline and its derivatives have shown promise in the field of materials science due to their unique electronic and photophysical properties. numberanalytics.com Generally, these heterocyclic systems have been investigated for applications including:
Organic Light-Emitting Diodes (OLEDs): The aromatic structure of isoquinolines makes them candidates for use in the emissive or charge-transport layers of OLEDs. numberanalytics.com
Polymers and Conductive Materials: Isoquinoline-based polymers have been explored for creating materials with specific optical and electrical properties. amerigoscientific.com
Corrosion Inhibitors: The nitrogen heteroatom in the isoquinoline ring can coordinate to metal surfaces, allowing some derivatives to act as effective corrosion inhibitors for metals like steel in acidic environments. acs.org
Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can serve as organic ligands that coordinate with metal ions to form highly porous, crystalline materials known as MOFs, which have applications in gas storage and catalysis. amerigoscientific.com
While the general isoquinoline scaffold has these potential applications, there is currently no specific, prominent research detailing the use of this compound in materials science.
Role in Agrochemistry Research (if applicable, non-clinical)
The quinoline and isoquinoline ring systems are found in compounds with a range of bioactivities relevant to agriculture, particularly as antifungal agents. numberanalytics.comwikipedia.org The carboxylic acid functional group itself is an important scaffold in agrochemicals, often enhancing water solubility and acting as a key part of the pharmacophore. nih.gov
Research has shown that quinoline derivatives possess antifungal activity against various plant pathogens. nih.gov Specifically, some derivatives of quinoline-4-carboxylic acid have been noted to induce morphological changes, such as hyphal branching, in the gray mold fungus Botrytis cinerea, a major pathogen that causes significant damage to crops worldwide. nih.govnih.govfrontiersin.org The mechanism of action for some antifungal compounds involves disrupting the fungal cell membrane. nih.govscielo.brresearchgate.net
Although direct studies on the agrochemical applications of this compound are not widely reported, the known antifungal properties of the isoquinoline-4-carboxylate scaffold make it a structure of interest for this field. wikipedia.org The presence of the chlorine atom could potentially enhance this activity, as halogenated compounds are common among commercial fungicides. This suggests that this compound and its derivatives are plausible candidates for screening and development as new agrochemical agents. researchgate.net
Emerging Research Directions and Future Perspectives for 5 Chloroisoquinoline 4 Carboxylic Acid
Exploration of Novel Synthetic Pathways
Traditional methods for synthesizing quinoline (B57606) and isoquinoline (B145761) cores, such as the Pfitzinger and Doebner reactions, often face challenges including harsh reaction conditions, limited substrate scope, and low yields. researchgate.netnih.gov Consequently, modern synthetic chemistry is focused on developing more efficient, environmentally friendly, and versatile strategies that could be applied to the synthesis of 5-chloroisoquinoline-4-carboxylic acid.
Recent advancements include:
Cascade Reactions: The development of cascade reactions, such as the asymmetric Heck/Suzuki reaction, allows for the one-step synthesis of complex, substituted dihydroisoquinolinones with high stereoselectivity. nih.gov
One-Pot Syntheses: Efficient one-pot, multi-component reactions are being developed to produce quinoline-4-carboxylic acid derivatives from simple starting materials like anilines, aldehydes, and pyruvic acid, often using novel catalysts. researchgate.net The Doebner hydrogen-transfer reaction, for instance, has been refined to accommodate a wider range of anilines, including those with electron-withdrawing groups, and is suitable for large-scale synthesis. nih.gov
Mechanochemistry: As a green chemistry alternative, mechanochemistry or ball-milling is being explored for chemical transformations like the reduction of nitroarenes, a common step in heterocyclic synthesis. rsc.org This solvent-free method can accelerate reaction rates and provide unique reactivity, potentially offering a more sustainable route to isoquinoline precursors. rsc.org
Modern Coupling Strategies: To expand structural diversity, synthetic routes increasingly rely on late-stage functionalization through carbon-carbon bond-forming reactions like the Suzuki coupling, allowing for the introduction of various substituents onto the core scaffold. nih.gov
These modern approaches offer promising avenues for the efficient and diverse synthesis of this compound and its derivatives, overcoming many limitations of classical methods.
Table 1: Comparison of Synthetic Approaches for Isoquinoline Carboxylic Acid Scaffolds
| Method | Description | Advantages | Challenges |
| Pfitzinger/Doebner Reactions | Traditional condensation reactions to form the quinoline/isoquinoline core. nih.gov | Well-established, uses simple precursors. | Often requires harsh conditions, low yields with certain substrates. researchgate.netnih.gov |
| Cascade Reactions | Multi-step transformations occurring in a single pot without isolating intermediates. nih.gov | High efficiency, stereoselectivity, rapid complexity generation. | Can be sensitive to reaction conditions and substrate scope. |
| Mechanochemistry | Use of mechanical force (ball-milling) to induce chemical reactions. rsc.org | Green (solvent-free), accelerated rates, novel reactivity. rsc.org | Scalability can be a concern, requires specialized equipment. |
| Late-Stage Functionalization | Introduction of functional groups (e.g., via Suzuki coupling) on a pre-formed core. nih.gov | High versatility for creating diverse analogues. | Requires a suitable handle (e.g., a halogen) on the core structure. |
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. For this compound, these computational tools offer powerful methods for predicting biological activity and physicochemical properties.
Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues. By training ML algorithms on datasets of known compounds, these models can screen virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and testing. nih.gov Such models have demonstrated high predictive accuracy in identifying potential antimicrobial agents. nih.gov
Generative Models: Generative AI models can design entirely new molecules de novo. These models can be trained on large databases of chemical structures and then conditioned to generate novel isoquinoline derivatives optimized for specific properties, such as high binding affinity to a target protein or desirable pharmacokinetic profiles. blogspot.com
Active Learning (AL): AL is an ML strategy that makes the discovery process more efficient. An initial model is built on a small set of data, and the model then selects the most informative new compounds from a large virtual library to be tested next. This iterative process allows researchers to identify potent molecules by synthesizing and testing only a fraction of the total candidates, saving time and resources. blogspot.com
Property Prediction: ML models are also adept at predicting key physicochemical properties. For carboxylic acid-containing molecules, predicting the pKa is crucial as it influences solubility, absorption, and receptor interaction. researchgate.netresearchgate.net
Expanding the Scope of Biological Targets and Pathways
Derivatives of the quinoline and isoquinoline carboxylic acid scaffold have shown activity against a wide array of biological targets, suggesting that this compound could serve as a template for inhibitors in various disease areas. The challenge and opportunity lie in exploring its potential against both established and novel targets. researchgate.netnih.gov
Current research on related scaffolds has identified several key targets:
Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for rapidly proliferating cells. nih.gov DHODH inhibitors are being investigated as treatments for cancer, autoimmune disorders, and viral infections. nih.govnih.gov
DNA Gyrase: An essential bacterial enzyme, DNA gyrase is a well-validated target for antibiotics. Quinoline-based compounds have been designed as inhibitors of the DNA gyrase B subunit (GyrB), representing a path to new antibacterial agents to combat multidrug-resistant infections. nih.gov
Antiplasmodial Targets: Quinoline derivatives are famous for their role as antimalarials. New analogues of quinoline-4-carboxamides continue to be developed and tested against various strains of Plasmodium falciparum, showing promise in overcoming drug resistance. nih.gov
Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Specific quinazoline-4-carboxylic acid derivatives have been developed as selective inhibitors of kinases like Aurora A, inducing apoptosis in cancer cells. nih.gov
Cytotoxic Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including melanoma and squamous cell carcinoma, making them promising candidates for oncology research. nih.gov
Table 2: Investigated Biological Targets for (Iso)quinoline Carboxylic Acid Derivatives
| Target | Therapeutic Area | Example | Reference |
| DHODH | Cancer, Autoimmune Disease | Potent quinoline-based analogues with oral bioavailability. | nih.gov |
| DNA Gyrase B | Antibacterial | (Quinolin-4-ylthio)carboxylic acids against E. coli. | nih.gov |
| Plasmodium falciparum | Antimalarial | Quinoline-4-carboxamide analogues targeting resistant strains. | nih.gov |
| Aurora A Kinase | Anticancer | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. | nih.gov |
| General Cytotoxicity | Anticancer | Isoquinoline alkaloids against melanoma and SCC cell lines. | nih.gov |
Development of Advanced Analytical Techniques for Characterization in Complex Matrices
The accurate characterization of this compound and its analogues, especially within complex matrices like reaction mixtures or biological samples, is critical for both synthesis and preclinical development. The reactivity of the carboxylic acid and its synthetic precursors (e.g., acyl chlorides, aldehydes) necessitates sophisticated analytical methods. americanpharmaceuticalreview.com
Reverse Phase Liquid Chromatography (RP-HPLC): This is the predominant technique in the pharmaceutical industry due to its high resolving power and compatibility with various detectors like UV/VIS and mass spectrometry (MS). It is well-suited for analyzing moderately stable compounds like carboxylic acids. americanpharmaceuticalreview.com
Normal Phase (NP-HPLC) and Supercritical Fluid Chromatography (SFC): For intermediates that are unstable in the aqueous mobile phases used in RP-HPLC (e.g., acid chlorides), NP-HPLC or SFC are valuable alternatives. These methods use non-aqueous mobile phases, preventing the degradation of highly reactive species. americanpharmaceuticalreview.com
Gas Chromatography (GC): Direct injection GC is an ideal method for analyzing low-molecular-weight or volatile intermediates, as it avoids the use of water and other nucleophiles that could cause decomposition. americanpharmaceuticalreview.com
Quantitative NMR (qNMR): For direct spectral analysis that minimizes sample preparation and potential decomposition, qNMR can be a powerful tool for accurately determining the concentration of a compound in a mixture without the need for chromatographic separation. americanpharmaceuticalreview.com
Design of Next-Generation Analogues with Improved Specificity and Potency (Preclinical)
A primary goal in medicinal chemistry is the rational design of next-generation analogues with superior properties. For this compound, this involves a structure-guided approach to enhance its interaction with a biological target, thereby improving potency and selectivity.
The design process often involves:
Maintaining the Pharmacophore: The core isoquinoline-4-carboxylic acid structure is often an essential pharmacophore. The carboxylate group, for example, frequently forms critical salt bridges or hydrogen bonds with key residues (like arginine or glutamine) in a target's active site. nih.gov
Structure-Guided Design: Using X-ray co-crystal structures of a parent compound bound to its target, researchers can identify opportunities for new interactions. An analogue can be designed to place a functional group strategically to form a new hydrogen bond or a halogen bond, or to better occupy a hydrophobic pocket. This approach has been successfully used to develop potent DHODH inhibitors and selective Aurora A kinase inhibitors. nih.govnih.gov
Modulating Physicochemical Properties: The addition of the chloro-substituent at the 5-position influences the molecule's electronic properties and lipophilicity. Further modifications can be made to fine-tune properties like solubility and cell permeability, which are critical for bioavailability and efficacy. nih.govnih.gov
Preclinical evaluation of these new analogues involves testing their inhibitory activity in enzymatic and cell-based assays, assessing their selectivity against related targets, and profiling their metabolic stability. nih.govnih.gov
Challenges and Opportunities in Isoquinoline Carboxylic Acid Research
The field of isoquinoline carboxylic acid research is vibrant but faces several challenges that also create significant opportunities for innovation.
Challenges:
Synthetic Complexity: Overcoming the limitations of traditional synthetic routes to create structurally diverse libraries in an efficient and sustainable manner remains a key hurdle. researchgate.net
Drug Resistance: For applications in infectious disease and oncology, the rapid emergence of drug resistance is a constant threat, requiring the development of compounds with novel mechanisms of action or the ability to overcome known resistance pathways. nih.gov
"Undruggable" Targets: Many disease-relevant proteins lack well-defined binding pockets, making them difficult to target with small molecules.
Opportunities:
Novel Chemical Space: Advanced synthetic methods are unlocking access to novel chemical space, allowing for the creation of isoquinoline derivatives with previously inaccessible substitution patterns and three-dimensional shapes. nih.gov
Integrated Drug Design: The synergy between AI-driven computational design and automated high-throughput synthesis and screening presents an opportunity to explore the vast chemical space of isoquinoline analogues more rapidly and intelligently than ever before. nih.govblogspot.com
New Therapeutic Areas: While research has focused on areas like cancer and infectious diseases, the diverse biological activities of isoquinolines suggest their potential utility in other areas, such as neurological and metabolic disorders, which remains largely unexplored. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 5-chloroisoquinoline-4-carboxylic acid to improve yield and purity?
Methodological Answer:
- Step 1: Begin with the parent compound (e.g., isoquinoline-4-carboxylic acid) and employ regioselective chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Step 2: Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Adjust reaction time (typically 8–12 hours) based on real-time data.
- Step 3: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate high-purity crystals.
- Step 4: Characterize the product using melting point analysis, NMR, and mass spectrometry to confirm structure and purity. Document all conditions for reproducibility .
Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the chlorine atom (deshielding effects) and carboxylic acid proton (broad singlet at δ 10–13 ppm). Compare with literature data for analogous compounds (e.g., 1-chloroisoquinoline-4-carboxylic acid) .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 208.0 for C₁₀H₆ClNO₂).
- Elemental Analysis: Confirm the C/H/N/Cl composition within ±0.4% of theoretical values.
- Infrared (IR) Spectroscopy: Identify characteristic carboxylic acid O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical Monitoring: Use HPLC to track degradation products (e.g., dechlorination or decarboxylation). Compare retention times with fresh samples.
- Storage Recommendations: Based on safety data sheets for similar compounds, store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, MS) of this compound derivatives?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguous signals. For example, NOESY can clarify spatial proximity of substituents.
- Computational Modeling: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Controlled Replication: Repeat synthesis under identical conditions and collaborate with independent labs to verify results .
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Step 1: Generate a 3D structure using tools like Gaussian or Avogadro, optimizing geometry with DFT.
- Step 2: Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) to predict binding affinity.
- Step 3: Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Correlate docking scores with experimental activity .
Q. What experimental approaches are suitable for investigating the regioselectivity of chlorination in isoquinoline derivatives?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹³C-labeled precursors to track chlorination pathways via NMR.
- Kinetic Studies: Compare reaction rates at different positions using time-resolved spectroscopy.
- Mechanistic Probes: Introduce steric or electronic modifiers (e.g., electron-withdrawing groups) to alter selectivity. Publish detailed kinetic and thermodynamic data .
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Meta-Analysis: Systematically review literature to identify variables (e.g., assay conditions, cell lines) causing discrepancies.
- Standardized Protocols: Re-test compounds under uniform conditions (e.g., NIH/3T3 cells for cytotoxicity, pH 7.4 buffers).
- Structure-Activity Relationships (SAR): Synthesize derivatives with incremental modifications (e.g., substituent position) to isolate contributing factors .
Q. What methodologies are critical for developing a validated HPLC protocol for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection: Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v).
- Validation Parameters: Assess linearity (R² > 0.999), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%).
- Matrix Effects: Spike the compound into biological fluids (e.g., plasma) and compare recovery rates (85–115%) to calibrators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
